1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Overview
Description
1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol, also known as OLL, is a triacylglycerol. Its chemical structure consists of linoleic acid at the sn-1 and sn-2 positions, and oleic acid at the sn-3 position. The empirical formula is C₅₇H₁₀₀O₆, and its molecular weight is 881.40 g/mol . OLL is found in the oils of ostrich and emu, as well as in the fat body of male B. lapidarius bumblebees .
Mechanism of Action
Target of Action
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, also known as 1-Oleo-2,3-dilinolein, is a type of triacylglycerol Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver
Result of Action
The primary result of the action of this compound, like other triacylglycerols, is the provision of energy. The fatty acids released during the breakdown of this compound can be oxidized to generate ATP. This compound has also been found to reduce scald development on apples of the Delicious variety when applied immediately following harvest and assessed after six months of storage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature can affect the rate of lipolysis and β-oxidation. Additionally, the presence of other compounds, such as hormones, can also influence the metabolism of this compound. It’s also worth noting that this compound has been found in ostrich and emu oils, as well as in the fat body of male B. lapidarius bumblebees .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol are not fully understood yet. As a triacylglycerol, it is known to play a crucial role in lipid metabolism and energy storage. Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat .
Cellular Effects
They serve as a reservoir of fatty acids, which can be mobilized for energy production or for the synthesis of membrane lipids .
Molecular Mechanism
As a type of triacylglycerol, it is likely to be involved in the storage and release of energy within cells .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It has been reported that this compound (3% w/v) reduces scald development on apples of the Delicious variety when applied immediately following harvest and assessed after six months of storage .
Metabolic Pathways
As a triacylglycerol, it is likely to be involved in lipid metabolism pathways .
Transport and Distribution
Triacylglycerols are generally transported in the body via lipoproteins in the bloodstream .
Subcellular Localization
Triacylglycerols are typically stored in lipid droplets within cells .
Preparation Methods
OLL can be synthesized through various routes. While I don’t have specific synthetic procedures for this compound, it is typically obtained through organic synthesis. Industrial production methods may involve enzymatic or chemical processes, but further research would be needed to provide precise details.
Chemical Reactions Analysis
OLL can undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For instance:
Oxidation: OLL may react with oxidizing agents to form hydroperoxides or other oxidation products.
Reduction: Reduction of OLL could yield diacylglycerols or even free fatty acids.
Substitution: OLL can participate in acyl exchange reactions, where the fatty acid chains are replaced by other acyl groups.
Major products formed from these reactions include modified glycerides, such as monoacylglycerols or diacylglycerols.
Scientific Research Applications
OLL has diverse applications across scientific fields:
Chemistry: Researchers study OLL’s behavior in lipid chemistry, including its role in lipid metabolism and membrane structure.
Biology: OLL’s impact on cellular processes, cell signaling, and lipid homeostasis is of interest.
Medicine: Investigations explore OLL’s potential therapeutic effects, such as anti-inflammatory properties or its role in lipid-based drug delivery systems.
Industry: OLL may find applications in food technology, cosmetics, and pharmaceutical formulations.
Comparison with Similar Compounds
OLL’s uniqueness lies in its specific combination of linoleic and oleic acids. Similar compounds include other triacylglycerols with different fatty acid compositions, such as trilinolein or triolein.
Properties
IUPAC Name |
2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25-,29-26-,30-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEBTVMJPTZDHO-WECKWCTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287930 | |
Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-21-8 | |
Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2190-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dilinoleoyl-3-olein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DILINOLEOYL-3-OLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKD0SUX495 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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